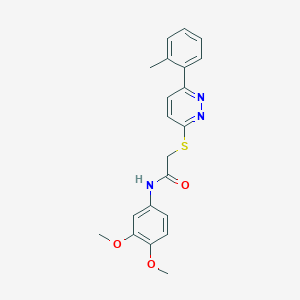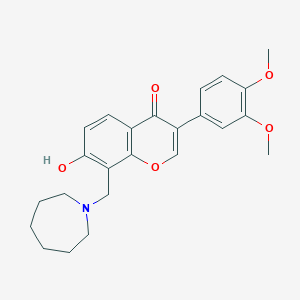![molecular formula C7H12ClNO2 B2507058 Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride CAS No. 2230802-83-0](/img/structure/B2507058.png)
Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The closest compound I found is rac- (1R,5R)-2-oxa-6-azabicyclo [3.2.0]heptane hydrochloride . It has a molecular weight of 135.59 and its IUPAC name is (1R,5R)-2-oxa-6-azabicyclo [3.2.0]heptane hydrochloride .
Molecular Structure Analysis
The InChI code for rac- (1R,5R)-2-oxa-6-azabicyclo [3.2.0]heptane hydrochloride is 1S/C5H9NO.ClH/c1-2-7-5-3-6-4 (1)5;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1 . This can be used to generate a 3D structure of the molecule.Scientific Research Applications
Synthesis and Derivative Development
Synthesis Techniques and Efficiency : Research has been focused on the synthesis of azabicycloheptane derivatives and their analogs. An improved synthesis technique for enantiopure azabicycloheptane-3-carboxylic acid via stereoselective synthesis has been developed, significantly improving upon earlier methods that required tedious chromatographic purification (Tararov et al., 2002). Furthermore, the synthesis of chiral bicyclic azetidine derivatives has been explored, providing a method for transforming (2S)-N-Benzoyl-2-azetidinecarboxylic acid into several derivatives of (5R)-1-azabicycloheptane, highlighting the compound's versatility in derivative formation (Barrett et al., 2002).
Development of Analogues : The compound's potential as a core structure for developing analogs has been highlighted. The synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues indicates its applicability in mimicking or modifying biological molecules (Petz & Wanner, 2013). This approach utilizes intermolecular [2+2] photocycloaddition, showcasing the compound's adaptability in complex chemical reactions.
Structural and Functional Analysis
Structural Insights : Detailed structural analysis of these compounds has been conducted, with X-ray crystallography being used to determine the structures of three stereoisomers of certain azabicycloheptane derivatives. This level of structural detail underpins the compound's potential in precise chemical and pharmaceutical applications (Barrett et al., 2002).
Conformational Studies : The compound and its analogs have been subjects of conformational studies. For instance, constrained beta-proline analogues were prepared in enantiopure form, and their influence in organocatalytic aldol reactions was assessed, indicating the compound's utility in facilitating specific chemical transformations and its role in understanding molecular geometry's impact on chemical reactivity (Armstrong et al., 2009).
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMUJLSVMRSEKW-KQBMADMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)


![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)


![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2506990.png)
![N-(4-fluorophenyl)-2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2506992.png)



